Ciprazina-desisopropil

Descripción general

Descripción

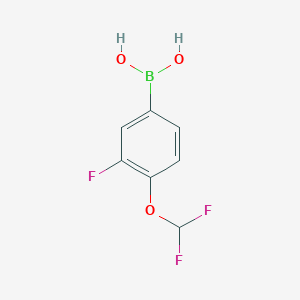

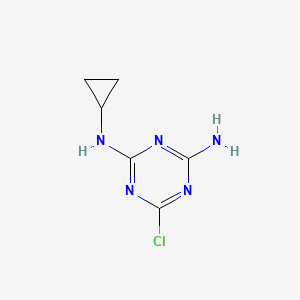

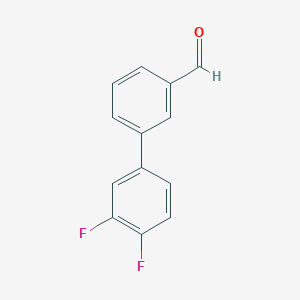

Cyprazine-desisopropyl is a chemical compound with the molecular formula C6H8ClN5 . It is a fecal metabolite of cyprazine in rats .

Synthesis Analysis

The synthesis of Cyprazine-desisopropyl involves the reaction of 2-cyclopropylamino-4,6-dichloro-s-triazine with ammonium hydroxide in 1,4-dioxane and water .Molecular Structure Analysis

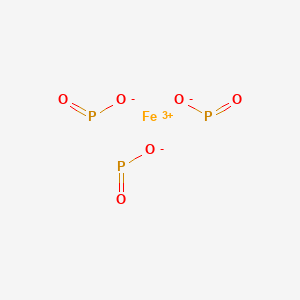

The molecular structure of Cyprazine-desisopropyl consists of 6 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, and 5 nitrogen atoms . The molecular weight is 185.61 .Aplicaciones Científicas De Investigación

He realizado una búsqueda sobre las aplicaciones de investigación científica de “Ciprazina-desisopropil”, pero parece que hay información limitada disponible en línea con respecto a aplicaciones específicas para este compuesto. Las referencias disponibles lo mencionan en el contexto de los herbicidas de triazina y su análisis, particularmente en el sector de alimentos y bebidas para pruebas analíticas .

Safety and Hazards

Cyprazine-desisopropyl is very toxic to aquatic life and may cause long-lasting effects . It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should not be allowed to reach groundwater, water courses, or sewage systems, even in small quantities .

Mecanismo De Acción

Target of Action

Cyprazine-desisopropyl is a metabolite that primarily targets Diptera larvae and pupae . The compound’s role is to induce morphological abnormalities in these targets, which results in incomplete or inhibited adult eclosion .

Mode of Action

The mode of action of Cyprazine-desisopropyl involves contact and stomach poison effects . It has strong systemic conductivity and a long duration of action . This means that once the compound comes into contact with its targets, it can be transported throughout the organism’s system, causing detrimental effects over an extended period.

Pharmacokinetics

Its strong systemic conductivity suggests that once absorbed, it can be widely distributed within the organism

Result of Action

The primary result of Cyprazine-desisopropyl’s action is the induction of morphological abnormalities in Diptera larvae and pupae . These abnormalities prevent the successful eclosion of adults, thereby controlling the population of these organisms.

Propiedades

IUPAC Name |

6-chloro-2-N-cyclopropyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN5/c7-4-10-5(8)12-6(11-4)9-3-1-2-3/h3H,1-2H2,(H3,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFMQRQUUPYBUND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NC(=NC(=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40633098 | |

| Record name | 6-Chloro-N~2~-cyclopropyl-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35516-73-5 | |

| Record name | 6-Chloro-N~2~-cyclopropyl-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Ethoxy-3-(1-methyl-3-propyl-7-thioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzene-1-sulfonyl chloride](/img/structure/B1603011.png)

![3-Oxo-3,4-dihydro-2h-benzo[b][1,4]oxazine-5-carboxylic acid](/img/structure/B1603013.png)